molecular formula C22H17N3OS B1672691 ITX3

ITX3

Cat. No.: B1672691
M. Wt: 371.5 g/mol
InChI Key: SJMYMKPBODEZSH-DEDYPNTBSA-N
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Description

ITX3: is a chemical compound known for its role as a specific inhibitor of the Trio N-terminal guanine nucleotide exchange factor domain. The compound is identified by its chemical name, 2-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-thiazolo[3,2-a]benzimidazol-3(2H)-one . It has a molecular formula of C22H17N3OS and a molecular weight of 371.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ITX3 involves the condensation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with 2-aminothiazole under specific reaction conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide . The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: ITX3 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted this compound derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: ITX3 is used as a research tool to study the Trio/RhoG/Rac1 signaling pathway. It helps in understanding the molecular mechanisms underlying cell adhesion and migration .

Biology: In biological research, this compound is employed to investigate the role of the Trio N-terminal guanine nucleotide exchange factor domain in cellular processes. It is particularly useful in studying the regulation of neurite outgrowth and cell differentiation .

Industry: While its industrial applications are still under exploration, this compound’s role as a specific inhibitor of the Trio/RhoG/Rac1 pathway makes it a valuable compound for developing new drugs and therapeutic strategies .

Comparison with Similar Compounds

Uniqueness: ITX3 is unique in its high specificity for the Trio N-terminal guanine nucleotide exchange factor domain, making it a valuable tool for studying the Trio/RhoG/Rac1 signaling pathway. Its non-toxic nature and selective inhibition make it distinct from other similar compounds .

Properties

IUPAC Name

(2E)-2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c1-14-12-16(15(2)24(14)17-8-4-3-5-9-17)13-20-21(26)25-19-11-7-6-10-18(19)23-22(25)27-20/h3-13H,1-2H3/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMYMKPBODEZSH-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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